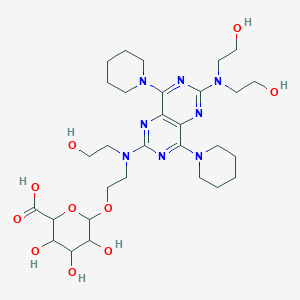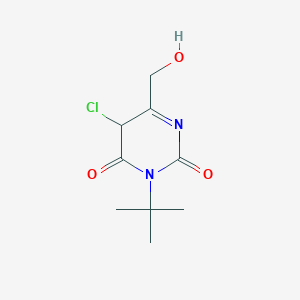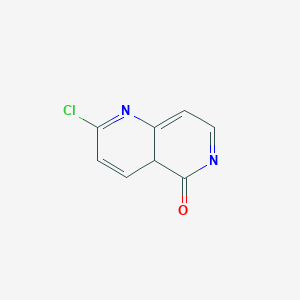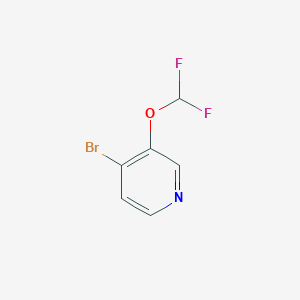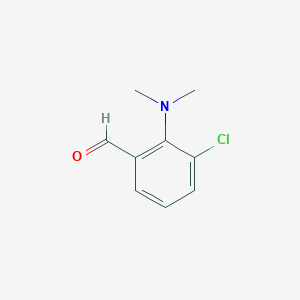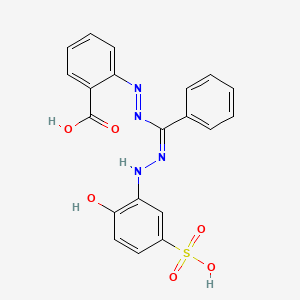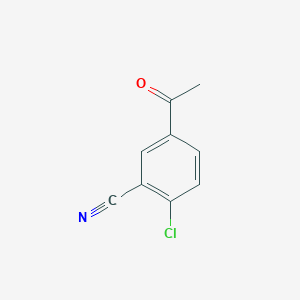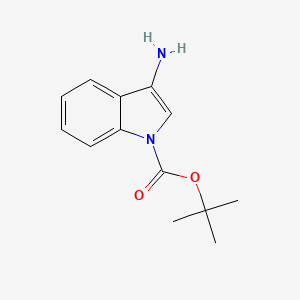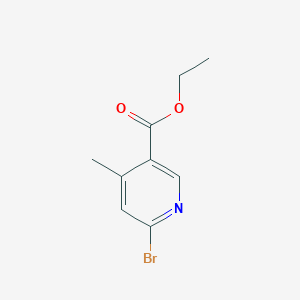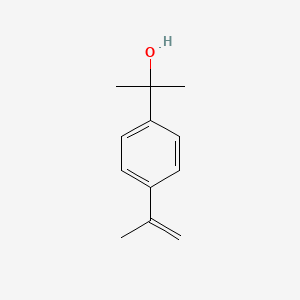![molecular formula C26H17N3O10 B12332252 Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)-](/img/structure/B12332252.png)
Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)- involves multiple steps, including the formation of the core structure and the introduction of functional groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.
Scientific Research Applications
Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme activity, protein interactions, and cellular processes.
Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism by which Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and influencing gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)- include other derivatives of pentanedioic acid and related structures with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C26H17N3O10 |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
(2R)-2-[13-(2-amino-5-carboxyphenyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]pentanedioic acid |
InChI |
InChI=1S/C26H17N3O10/c27-15-6-1-10(25(36)37)9-17(15)29-23(34)13-4-2-11-19-12(3-5-14(20(13)19)24(29)35)22(33)28(21(11)32)16(26(38)39)7-8-18(30)31/h1-6,9,16H,7-8,27H2,(H,30,31)(H,36,37)(H,38,39)/t16-/m1/s1 |
InChI Key |
UYSWRKKFQPYZTJ-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)O)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)[C@H](CCC(=O)O)C(=O)O)C2=O)N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C(CCC(=O)O)C(=O)O)C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12332179.png)
![N-tert-butyl-N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate](/img/structure/B12332181.png)
